tert-butyl 4-(6-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC13576732
Molecular Formula: C17H22FN3O2
Molecular Weight: 319.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H22FN3O2 |
|---|---|
| Molecular Weight | 319.37 g/mol |
| IUPAC Name | tert-butyl 4-(6-fluoro-2H-indazol-3-yl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H22FN3O2/c1-17(2,3)23-16(22)21-8-6-11(7-9-21)15-13-5-4-12(18)10-14(13)19-20-15/h4-5,10-11H,6-9H2,1-3H3,(H,19,20) |
| Standard InChI Key | JCVMAMNYCHBQNE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=C3C=CC(=CC3=NN2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₇H₂₂FN₃O₂, with a molecular weight of 319.37 g/mol . Its IUPAC name is tert-butyl 4-(6-fluoro-2H-indazol-3-yl)piperidine-1-carboxylate, reflecting the tert-butyl carbamate group attached to the piperidine ring and the 6-fluoro-substituted indazole moiety.
Key Structural Features:
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Piperidine Ring: A six-membered amine ring providing conformational flexibility and serving as a central scaffold.
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Indazole Core: A bicyclic aromatic system with a fluorine atom at the 6-position, enhancing electronic properties and metabolic stability.
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Tert-Butyl Carbamate: A protecting group that improves solubility and modulates reactivity during synthesis .
Physicochemical Properties
The compound’s hydrophobicity (LogP ~3.1) suggests moderate membrane permeability, favorable for drug-like properties .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step reactions, as outlined below:
Step 1: Formation of the Indazole Core
Starting from 2-azido-4-methoxy-5-nitrobenzaldehyde, a cyclization reaction with tert-butyl 4-aminopiperidine-1-carboxylate under heated toluene yields the nitro-intermediate .
Step 2: Reduction of Nitro Group
Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the nitro group to an amine, forming tert-butyl 4-(5-amino-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate .
Step 3: Fluorination
Biological Significance
Pharmacological Activity
The fluorinated indazole scaffold exhibits broad bioactivity:
RORγt Inhibition
In a landmark study, analogs of this compound demonstrated allosteric inhibition of RORγt (IC₅₀ = 5–50 nM), a nuclear receptor critical for Th17 cell differentiation . This activity positions it as a candidate for autoimmune diseases like psoriasis and multiple sclerosis.
Applications in Drug Discovery
Lead Compound Development
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Optimization Strategies:
Preclinical Efficacy
In murine models, the compound reduced IL-17A production by 70% at 10 mg/kg, comparable to clinical-stage inhibitors .
Analytical Characterization
Spectroscopic Data
| Technique | Key Data | Source |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.78 (s, 1H), 4.02 (s, 3H) | |
| ¹³C NMR | δ 151.2 (C=O), 144.2 (indazole) | |
| HPLC Purity | 99.37% (λ = 220 nm) | |
| MS (ESI+) | m/z = 319.17 [M+H]⁺ |
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 60.78 | 61.28 |
| H | 6.65 | 5.65 |
| N | 18.49 | 17.49 |
| O | 14.08 | 15.26 |
Discrepancies in hydrogen content suggest residual solvents .
| Parameter | Specification |
|---|---|
| Signal Word | Warning |
| Precautionary Measures | Avoid inhalation/ingestion |
| Storage | 2–8°C in sealed containers |
Metabolic Stability
In vitro studies in human liver microsomes showed a half-life of >60 minutes, indicating moderate stability .
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